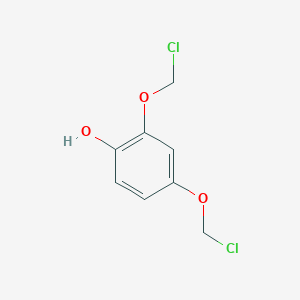
2,4-Bis(chloromethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(chloromethoxy)phenol is an organic compound characterized by the presence of two chloromethoxy groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethoxy)phenol typically involves the chloromethylation of phenol. This process can be achieved through the reaction of phenol with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often require a catalyst, such as zinc chloride, to facilitate the formation of the chloromethoxy groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Bis(chloromethoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols, demonstrating the compound’s redox versatility.
Substitution: The chloromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Bis(chloromethoxy)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Bis(chloromethoxy)phenol involves its interaction with cellular components. In biological systems, it can induce apoptosis by disrupting mitochondrial function and triggering cell death pathways . The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that damage cellular components .
Comparación Con Compuestos Similares
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
2,4,6-Trichlorophenol: Contains three chlorine atoms attached to the phenol ring, showing different reactivity and applications.
4-Chloromethoxyphenol: A related compound with a single chloromethoxy group.
Uniqueness: Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
93095-62-6 |
|---|---|
Fórmula molecular |
C8H8Cl2O3 |
Peso molecular |
223.05 g/mol |
Nombre IUPAC |
2,4-bis(chloromethoxy)phenol |
InChI |
InChI=1S/C8H8Cl2O3/c9-4-12-6-1-2-7(11)8(3-6)13-5-10/h1-3,11H,4-5H2 |
Clave InChI |
GCBZLUUVLQHKQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCl)OCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















